Regioisomeric Differentiation: Ortho- vs. Para-Substituted Pyrazole Oxime Lipophilicity
The target compound, 2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime (ortho-isomer), possesses a computed LogP of 2.23, which is 0.23 log units higher than that of its para-substituted regioisomer, 4-(1H-pyrazol-1-yl)benzaldehyde oxime (LogP = 2.0) [REFS-1, REFS-2]. This difference in lipophilicity is significant in medicinal chemistry optimization, as a ΔLogP of +0.23 can translate to measurable increases in membrane permeability and volume of distribution, guiding the selection of isomers with superior pharmacokinetic profiles [2].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.23 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)benzaldehyde oxime: LogP = 2.0 |
| Quantified Difference | +0.23 log units (target compound is more lipophilic) |
| Conditions | Computed octanol-water partition coefficient (in silico) |
Why This Matters
Procurement of the correct ortho-isomer is critical for maintaining consistent lipophilicity-driven properties in compound libraries, where a 0.23 LogP difference can alter membrane permeation and target binding.
- [1] Chembase. (n.d.). 4-(1H-pyrazol-1-yl)benzaldehyde oxime (Product No. EN300-28525). Enamine LLC. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
